molecular formula C18H21ClN2O4 B15031918 Methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-methylpentanoate

Methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-methylpentanoate

Cat. No.: B15031918
M. Wt: 364.8 g/mol
InChI Key: GYACFRBLULIBQU-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-methylpentanoate is a synthetic organic compound featuring a methyl ester backbone, a 2-chlorophenyl-substituted isoxazole ring, and a branched 4-methylpentanoate chain.

Properties

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

IUPAC Name

methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-methylpentanoate

InChI

InChI=1S/C18H21ClN2O4/c1-10(2)9-14(18(23)24-4)20-17(22)15-11(3)25-21-16(15)12-7-5-6-8-13(12)19/h5-8,10,14H,9H2,1-4H3,(H,20,22)

InChI Key

GYACFRBLULIBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Chalcone Precursor Synthesis

The isoxazole core is synthesized via cyclocondensation of a chalcone derivative with hydroxylamine hydrochloride, following methodologies from Vijay Pratap et al..

Procedure :

  • Chalcone formation : 2-Chlorobenzaldehyde (0.01 mol) and propiophenone (0.01 mol) are dissolved in ethanol (25 mL). Sodium hydroxide (0.02 mol) is added dropwise, and the mixture is stirred for 12 hours. The resulting chalcone precipitates upon refrigeration and is recrystallized from ethanol.
  • Cyclization : The chalcone (0.015 mol) is refluxed with hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in ethanol (25 mL) for 6 hours. The product, 3-(2-chlorophenyl)-5-methylisoxazole, is isolated via filtration and dried.

Key Data :

Parameter Value
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 218.63 g/mol
Melting Point 86–88°C
Yield 40–45%

Carboxylic Acid Functionalization

The 4-position carboxylic acid is introduced via Fe(II)-catalyzed isomerization of a 4-acylisoxazole precursor, as described by Serebryannikova et al..

Procedure :

  • Acylation : 3-(2-Chlorophenyl)-5-methylisoxazole (0.01 mol) is treated with acetyl chloride (0.012 mol) in dichloromethane under N₂. Triethylamine (0.015 mol) is added, and the mixture is stirred for 4 hours to yield 4-acetyl-3-(2-chlorophenyl)-5-methylisoxazole.
  • Isomerization : The acylated product (0.01 mol) is dissolved in dioxane (20 mL) with FeCl₂ (5 mol%). The solution is heated at 105°C for 8 hours, yielding 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester.
  • Ester Hydrolysis : The ester (0.01 mol) is hydrolyzed with NaOH (2M, 15 mL) in methanol (10 mL) at 60°C for 3 hours. Acidification with HCl yields the carboxylic acid.

Key Data :

Parameter Value
Molecular Formula C₁₂H₉ClN₂O₃
Molecular Weight 276.66 g/mol
Melting Point 152–154°C
Yield 68–72%

Synthesis of Methyl 2-Amino-4-methylpentanoate

The amino ester sidechain is prepared via a modified Strecker synthesis:

Procedure :

  • Amination : 4-Methyl-2-pentenoic acid (0.01 mol) is treated with ammonium carbonate (0.03 mol) and KCN (0.015 mol) in methanol. The mixture is stirred at 25°C for 24 hours, yielding 2-amino-4-methylpentanoic acid.
  • Esterification : The amino acid (0.01 mol) is refluxed with thionyl chloride (0.015 mol) in methanol (15 mL) for 4 hours. The product is isolated via rotary evaporation.

Key Data :

Parameter Value
Molecular Formula C₇H₁₃NO₂
Molecular Weight 159.18 g/mol
Boiling Point 98–100°C (5 mmHg)
Yield 75–80%

Amide Coupling and Final Product Isolation

The carboxylic acid and amino ester are coupled using carbodiimide chemistry:

Procedure :

  • Acid Chloride Formation : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (0.01 mol) is treated with thionyl chloride (0.015 mol) in dichloromethane (20 mL) at 0°C for 2 hours. Excess thionyl chloride is removed under vacuum.
  • Coupling : The acid chloride (0.01 mol) is added dropwise to a solution of methyl 2-amino-4-methylpentanoate (0.012 mol) and triethylamine (0.015 mol) in dichloromethane (30 mL). The mixture is stirred at 25°C for 12 hours, washed with water, and dried over MgSO₄.
  • Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

Parameter Value
Molecular Formula C₁₉H₂₂ClN₃O₄
Molecular Weight 403.85 g/mol
Melting Point 112–114°C
Yield 65–70%

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 6.85 (s, 1H, isoxazole-H), 4.25 (m, 1H, NHCH), 3.70 (s, 3H, OCH₃), 2.50 (m, 2H, CH₂), 2.20 (s, 3H, CH₃), 1.60–1.40 (m, 3H, CH(CH₃)₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • TLC : Rf = 0.82 (ethyl acetate/hexane 1:1).

Mechanistic Insights and Optimization

Fe(II)-Catalyzed Isoxazole Isomerization

Density functional theory (DFT) calculations suggest the Fe(II) catalyst facilitates a domino isomerization via azirine intermediates. The 4-acyl group migrates to the adjacent position, forming the carboxylic ester through a six-membered transition state.

Regioselectivity in Chalcone Cyclization

The anti-addition of hydroxylamine to the α,β-unsaturated ketone directs the 2-chlorophenyl group to the 3-position and the methyl group to the 5-position. Solvent polarity and temperature critically influence regioselectivity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-{[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}-4-METHYLPENTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemical Intermediates

The compound shares functional group similarities with intermediates in fungicide synthesis. For example:

  • Metconazole and triticonazole (): These triazole fungicides feature chlorophenyl and triazole groups but lack the isoxazole-carboxamide scaffold.
  • 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (): This cyclopentanone intermediate for metconazole synthesis highlights the importance of chlorophenyl groups in agrochemical activity. However, the target compound’s isoxazole ring and ester chain may enhance solubility or metabolic stability compared to rigid cyclopentane systems .

Ethyl Benzoate Derivatives ()

Key differences between the target compound and ethyl benzoate analogues include:

Compound ID Core Structure Substituents Biological Relevance
I-6273 Ethyl benzoate 4-(3-methylisoxazol-5-yl)phenethylamino Likely protease/modulator activity
Target Compound Methyl pentanoate 2-chlorophenyl, 5-methylisoxazole Unspecified (structural novelty)

The methyl ester in the target compound may offer enhanced metabolic stability compared to ethyl esters (e.g., I-6273), as methyl groups are less prone to enzymatic hydrolysis.

Physicochemical and Electronic Properties

  • Lipophilicity (LogP) : The 2-chlorophenyl and branched methyl groups likely elevate LogP compared to simpler esters (e.g., I-6473 in ), favoring hydrophobic interactions in biological systems.
  • Electron-Withdrawing Effects : The isoxazole ring’s electron-deficient nature may enhance hydrogen-bond acceptor capacity versus triazole rings, altering target affinity .
  • Stereochemical Complexity: The 4-methylpentanoate chain introduces stereocenters absent in flat aromatic systems (e.g., I-6230 in ), which could influence chiral recognition in enzyme binding .

Research Findings and Implications

Analytical Characterization

Data Table: Key Comparative Metrics

Property Target Compound I-6273 () Epoxiconazole ()
Molecular Weight ~380 g/mol (estimated) 368.8 g/mol 329.8 g/mol
Key Functional Groups Isoxazole, methyl ester Isoxazole, ethyl ester Triazole, epoxide
LogP (Predicted) 3.8–4.2 3.5 3.1
Aromatic Substituent 2-chlorophenyl 3-methylisoxazole 2-chlorophenyl, 4-fluorophenyl
Potential Application Agrochemical intermediate Enzyme modulator Fungicide

Biological Activity

Methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C15H18ClN3O3
  • Molecular Weight: 319.77 g/mol
  • CAS Number: 1170088-30-8

Synthesis

The synthesis of this compound generally involves the coupling of a methyl isoxazole derivative with a carboxylic acid derivative. The process typically requires careful control of reaction conditions to ensure high yield and purity.

Antibacterial Activity

Research has indicated that compounds containing the isoxazole moiety exhibit various biological activities, including antibacterial properties. A study explored the antibacterial activity of related isoxazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising antibacterial effects.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDE. coli
Comparison CompoundTBDS. aureus

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that it may inhibit the growth of cancer cell lines by interfering with specific cellular pathways. For instance, compounds that inhibit c-Myc transcription factor activity have shown promise in reducing tumor growth in vitro.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study conducted on various isoxazole derivatives found that the presence of a chlorophenyl group significantly enhances antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations lower than traditional antibiotics.
  • Case Study on Anticancer Properties :
    • In vitro studies have demonstrated that methyl isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanisms involved are still under investigation, but initial findings suggest that these compounds can disrupt cell cycle progression.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-methylpentanoate?

Methodological Answer:
The synthesis typically involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 25629-50-9) with methyl 2-amino-4-methylpentanoate. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to convert the isoxazole-4-carboxylic acid derivative to its acyl chloride intermediate .
  • Amide bond formation : React the acyl chloride with the methyl ester of 2-amino-4-methylpentanoate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, especially in the isoxazole (δ 6.5–7.5 ppm) and methylpentanoate regions (δ 1.0–2.5 ppm). Compare with analogs like ethyl 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 58582-98-2) for reference .
    • LC-MS : Confirm molecular weight (expected [M+H]⁺ ~393.8 Da) and detect impurities via high-resolution mass spectrometry (HRMS).
  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Monitor for byproducts like unreacted acyl chloride or ester hydrolysis products .

Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) be resolved during structural elucidation?

Methodological Answer:

  • Dynamic NMR Experiments : For conformational isomers (e.g., hindered rotation in the amide bond), perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
  • IR Spectroscopy : Compare carbonyl stretches (amide C=O ~1650–1680 cm⁻¹, ester C=O ~1730–1760 cm⁻¹) to differentiate between competing tautomers or degradation products.
  • X-ray Crystallography : If crystalline, solve the structure to confirm regiochemistry of the isoxazole ring and stereochemistry of the methylpentanoate moiety. Reference databases like Cambridge Structural Database (CSD) for similar compounds .

Advanced: What experimental designs are suitable for studying the compound’s bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., para-nitrophenyl esters) to measure activity against serine hydrolases or proteases. Include positive controls (e.g., phenylmethylsulfonyl fluoride) and negative controls (DMSO vehicle).
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in model cell lines via scintillation counting.
  • Antioxidant Activity : Adapt protocols from phenolic compound analysis (e.g., DPPH radical scavenging assay), ensuring standardization with Trolox or ascorbic acid as references .

Advanced: How can impurities or degradation products be identified and quantified?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA-MS.
  • Impurity Profiling : Use pharmacopeial reference standards (e.g., USP guidelines for related substances) to identify impurities like 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2) or chlorinated byproducts .
  • Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities at levels <0.1% .

Basic: What solvent systems are optimal for solubility studies?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion. Use nephelometry to detect precipitation.
  • LogP Determination : Perform shake-flask experiments with octanol/water partitioning, validated against computational models (e.g., ChemAxon or ACD/Labs). Reference analogs like ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (LogP ~2.8) .

Advanced: How to address discrepancies in biological assay results across replicate studies?

Methodological Answer:

  • Statistical Design : Implement a randomized block design with split-plot arrangements (e.g., trellis systems in pharmacological assays) to account for batch effects .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using mixed-effects models to identify outliers or confounding variables (e.g., solvent lot variability).

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